![molecular formula C12H11Cl2N3O3 B2876316 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone CAS No. 477858-60-9](/img/structure/B2876316.png)
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a ketone group (C=O). The molecule also contains a dichlorophenyl group, which is a phenyl ring (a variant of benzene) with two chlorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The dichlorophenyl group could be introduced through electrophilic aromatic substitution, and the ketone group could be formed through oxidation of a secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar 1,2,3-triazole ring and the planar phenyl ring. The presence of the electronegative chlorine atoms on the phenyl ring would create areas of high electron density, making these areas potentially reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ketone group could undergo nucleophilic addition reactions, and the chlorine atoms on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone group could make it polar, and the dichlorophenyl group could contribute to its overall stability .科学的研究の応用
Antifungal Activity
The compound 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone, due to its structural similarity with triazole derivatives, shares potential applications in antifungal activities. A study by Ruan et al. (2011) on novel triazole derivatives, specifically 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, highlighted their inhibition against several fungal strains including Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica. These findings suggest that triazole derivatives, similar in structure to the compound , might possess significant antifungal properties, potentially applicable in agricultural or pharmaceutical fungicides (Ruan et al., 2011).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Jawad et al. (2020) explored the effectiveness of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment. The study detailed how the triazole derivative effectively inhibited corrosion, emphasizing the potential of similar compounds in protecting metals from corrosive environments. This suggests that compounds like this compound could be explored for their corrosion inhibitory properties, offering valuable applications in industrial maintenance and preservation (Jawad et al., 2020).
Antioxidant Activity
Li et al. (2008) researched triazole derivatives as inhibitors for mild steel corrosion in acidic medium, revealing their excellent inhibitory effect and indicating these compounds also have potential antioxidant activities. This aligns with the known behavior of certain triazole compounds which, due to their electronic structure, can act as free radical scavengers. Therefore, similar structures, including this compound, could be investigated for their antioxidant properties, useful in pharmaceuticals or as protective agents in various materials (Li et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2-dimethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3/c1-19-12(20-2)11(18)10-6-17(16-15-10)9-4-7(13)3-8(14)5-9/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVITVBGYBGKPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CN(N=N1)C2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


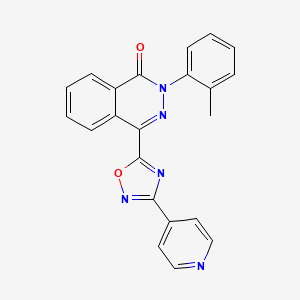
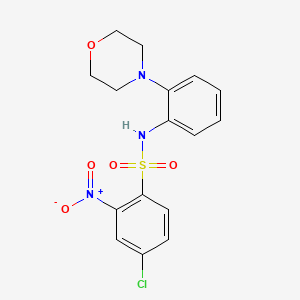
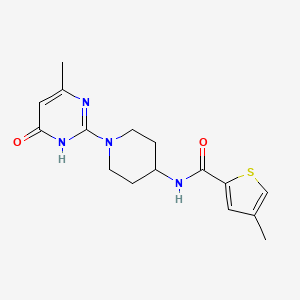
![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)
![2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2876245.png)

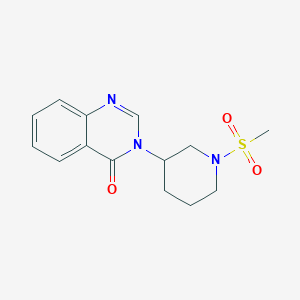
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)
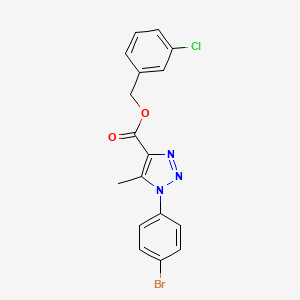

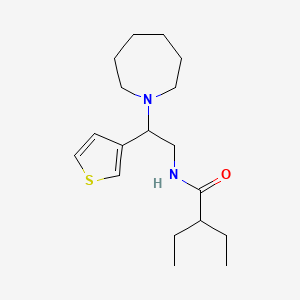
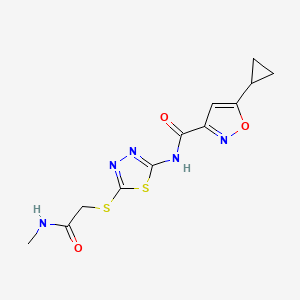
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)